2-Cyclopropylpyrimidine-5-carboxamide CAS number 61379-64-4 search
2-Cyclopropylpyrimidine-5-carboxamide CAS number 61379-64-4 search
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery
Part 1: Executive Summary & Critical Disambiguation
Status: High-Priority Scaffold in Kinase & Methyltransferase Inhibition Primary Application: PRMT5 Inhibitors, JAK/STAT Pathway Modulators[1][2][3]
CRITICAL CHEMICAL IDENTITY CORRECTION
The search query provided links the chemical name 2-Cyclopropylpyrimidine-5-carboxamide with CAS 61379-64-4 . This is a technical mismatch that must be resolved before experimentation:
| Parameter | Target Compound (Topic) | Provided CAS (Mismatch) |
| Chemical Name | 2-Cyclopropylpyrimidine-5-carboxamide | 1-Amino-4-cyclopentylpiperazine |
| Correct CAS | 1447607-18-2 (or 648423-79-4 for acid) | 61379-64-4 |
| Structure | Pyrimidine heteroaryl scaffold | Piperazine diamine derivative |
| Key Application | PRMT5 / JAK Inhibitor Core | Rifapentine Intermediate (Anti-TB) |
Editorial Decision: This guide focuses on the Title Topic (2-Cyclopropylpyrimidine-5-carboxamide) as a high-value pharmacophore in modern oncology drug discovery. Data regarding the mismatched CAS (61379-64-4) is provided in Section 6 solely for safety/exclusion purposes.
Part 2: Chemical Identity & Physicochemical Profile
The 2-Cyclopropylpyrimidine-5-carboxamide moiety is a "privileged structure" in medicinal chemistry.[1][2][3] The cyclopropyl group provides metabolic stability (blocking oxidation at the 2-position) and unique steric bulk compared to isopropyl or methyl groups, while the carboxamide serves as a critical hydrogen-bond donor/acceptor motif for ATP-binding pockets.[1][2][3]
Datasheet: 2-Cyclopropylpyrimidine-5-carboxamide
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SMILES: NC(=O)c1cnc(C2CC2)nc1
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Solubility: Moderate in DMSO, Methanol; Low in Water (requires protonation).
Physicochemical Properties (In Silico)
| Property | Value | Significance in Drug Design |
| cLogP | ~0.65 | Ideal for oral bioavailability (Lipinski compliant).[1][2][3] |
| TPSA | ~68 Ų | Good membrane permeability (<140 Ų).[3] |
| H-Bond Donors | 2 (Amide NH₂) | Critical for hinge-region binding in kinases.[1][2][3] |
| H-Bond Acceptors | 3 (Pyrimidines N, Amide O) | Interaction with catalytic lysine or water networks.[2] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
Part 3: Synthetic Methodologies
The synthesis of 2-Cyclopropylpyrimidine-5-carboxamide typically proceeds via the activation of its corresponding carboxylic acid.[1][2][3] Direct cyclopropylation of pyrimidines is challenging; therefore, the cyclopropyl ring is often installed early or via Suzuki coupling.
Protocol A: Amidation via HATU Coupling (Recommended)
Source: Adapted from Patent WO2016/178886 & US 9,663,530 [1, 2][2][3]
Reaction Logic: This method uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent.[1][2][3][5] HATU is preferred over EDC/HOBt for electron-deficient heteroaromatic acids because it minimizes side reactions and racemization (though not applicable here) while driving the reaction to completion.[1][2][3]
Materials:
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Precursor: 2-Cyclopropylpyrimidine-5-carboxylic acid (CAS 648423-79-4) [1.0 eq][1][2][3][4]
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Coupling Agent: HATU [1.2 eq]
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Nucleophile: Ammonium hydroxide (25-28% NH₃ in H₂O) [5.0 eq] or Ammonium Chloride [3.0 eq][1][2][3]
Step-by-Step Workflow:
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Activation: Charge a round-bottom flask with 2-cyclopropylpyrimidine-5-carboxylic acid and anhydrous DMF under N₂ atmosphere.
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Base Addition: Add Et₃N dropwise. Stir for 5 minutes.
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Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the active ester.[3]
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Amidation: Add NH₄OH (aq) or solid NH₄Cl. If using NH₄Cl, ensure sufficient excess base is present.
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Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS (Target Mass: 164.1 M+H).[1][2][3]
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Work-up:
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Remove volatiles (DMF/Water) under reduced pressure (high vacuum).[2][3]
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Dilute residue with EtOAc and wash with saturated NaHCO₃ (to remove acid) and Brine.[3]
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Note: Due to high polarity, the product may remain in the aqueous phase. If so, use n-Butanol extraction or direct Reverse Phase (C18) chromatography.[1][2]
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Purification: Reverse Phase Flash Chromatography (Mobile Phase: Water/Acetonitrile with 0.1% NH₄OH).
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Yield: Typical isolated yield is 70–85%.[6]
Visualization: Synthetic Pathway
Figure 1: One-pot amidation workflow using HATU activation.
Part 4: Medicinal Chemistry Applications
This scaffold is currently a high-value target in the development of MTA-cooperative PRMT5 Inhibitors (Protein Arginine Methyltransferase 5).[1][2][3]
Mechanism of Action: PRMT5 Inhibition
PRMT5 is an epigenetic enzyme overexpressed in glioblastoma and lymphoma. In cancers with MTAP deletions (Methylthioadenosine Phosphorylase), the metabolite MTA accumulates.
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The Strategy: Develop inhibitors that bind selectively to the PRMT5-MTA complex (present only in cancer cells) rather than the PRMT5-SAM complex (present in normal cells).[1][2][3]
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Role of the Scaffold: The 2-cyclopropylpyrimidine-5-carboxamide acts as a "warhead" or anchor that occupies the substrate binding groove, often stacking against Phenylalanine residues (e.g., Phe327 in PRMT5).[1][2][3] The cyclopropyl group induces a specific conformation that fits the hydrophobic pocket created when MTA is bound.
Visualization: PRMT5 Inhibitor Pharmacophore
Figure 2: Pharmacophore mapping of the scaffold within the PRMT5 binding pocket.[1][2][3]
Part 5: Handling & Stability
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Storage: Store at -20°C. The amide bond is stable, but the cyclopropyl ring can be sensitive to strong acids (ring opening) or radical conditions.[2]
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Solubility: Dissolve in DMSO for biological assays. Avoid storing in DMSO for >1 month due to potential oxidation.
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Safety: Treat as a potential irritant. Use standard PPE (nitrile gloves, safety glasses).
Part 6: Supplementary Note on CAS 61379-64-4
Compound: 1-Amino-4-cyclopentylpiperazine Role: Intermediate for Rifapentine (Antitubercular drug).[1][2][3] Synthesis: Reaction of 1-cyclopentylpiperazine with nitrous acid to form the N-nitroso derivative, followed by reduction (Zn/AcOH or LiAlH₄) to the N-amino compound.[1][2][3] Safety Warning: N-nitroso intermediates are potent carcinogens.[1][2][3] If your intent was to synthesize this compound, strict containment protocols are required.
References
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US Patent 9,663,530 B2 . Compounds for the Treatment of CNS Disorders. Assignee: Roche Palo Alto LLC. (2017).[3]
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WO Patent 2016/178886 . Inhibitors of PRMT5 and Uses Thereof. (2016).
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BenchChem . (2-Cyclopropylpyrimidin-5-yl)boronic acid Datasheet. (Accessed 2026).[7] [1][3]
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PubChem . 2-Cyclopropylpyrimidine-5-carboxylic acid (Precursor). CID 11463955. [1]
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Fisher Scientific . Safety Data Sheet: 1-Amino-4-cyclopentylpiperazine (CAS 61379-64-4).[1][2][3][8][9] [1][3]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CAS 858956-08-8: Aminocyclopyrachlor | CymitQuimica [cymitquimica.com]
- 3. US20200361871A1 - Compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2-Cyclopropylpyrimidin-5-yl)boronic acid | 893567-15-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Amino-4-cyclopentylpiperazine price,buy 1-Amino-4-cyclopentylpiperazine - chemicalbook [m.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
